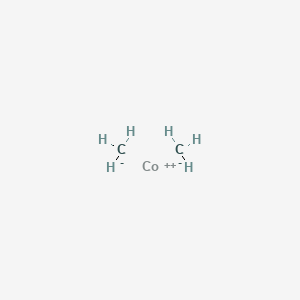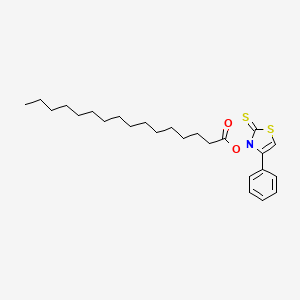
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-1-methoxy-10-(3-oxiranylpropoxy)-6,8,11-trihydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,12-Naphthacenedione, 7,8,9,10-tetrahydro-8-acetyl-1-methoxy-10-(3-oxiranylpropoxy)-6,8,11-trihydroxy- is a complex organic compound that belongs to the class of naphthacenediones
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the naphthacenedione core, followed by the introduction of various functional groups. Common synthetic routes may include:
Cyclization reactions: to form the naphthacenedione core.
Acetylation: to introduce the acetyl group.
Methoxylation: to add the methoxy group.
Epoxidation: to form the oxiranyl group.
Hydroxylation: to introduce hydroxyl groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimized reaction conditions to maximize yield and purity. This may include:
Catalysts: to accelerate reactions.
Temperature control: to ensure optimal reaction rates.
Purification techniques: such as chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones to alcohols.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or chromium trioxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: may yield ketones or aldehydes.
Reduction: may produce alcohols.
Substitution: can result in various substituted derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding complex organic reactions.
Biology
In biology, it may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, similar compounds are often explored for their therapeutic potential, including their use as antibiotics or anticancer agents.
Industry
In industry, such compounds can be used in the synthesis of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. For example:
Binding to enzymes: to inhibit their activity.
Interacting with DNA: to interfere with replication or transcription.
Modulating signaling pathways: to alter cellular responses.
Comparison with Similar Compounds
Similar Compounds
Doxorubicin: A well-known anticancer agent with a similar naphthacenedione core.
Mitoxantrone: Another anticancer drug with structural similarities.
Uniqueness
This compound’s unique combination of functional groups and structural features distinguishes it from other similar compounds. Its specific reactivity and biological activities make it a valuable subject of study.
Properties
CAS No. |
100922-65-4 |
|---|---|
Molecular Formula |
C26H26O9 |
Molecular Weight |
482.5 g/mol |
IUPAC Name |
9-acetyl-6,9,11-trihydroxy-4-methoxy-7-[3-(oxiran-2-yl)propoxy]-8,10-dihydro-7H-tetracene-5,12-dione |
InChI |
InChI=1S/C26H26O9/c1-12(27)26(32)9-15-19(17(10-26)34-8-4-5-13-11-35-13)25(31)21-20(23(15)29)22(28)14-6-3-7-16(33-2)18(14)24(21)30/h3,6-7,13,17,29,31-32H,4-5,8-11H2,1-2H3 |
InChI Key |
HKWKZNOKEPAVMF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)OCCCC5CO5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


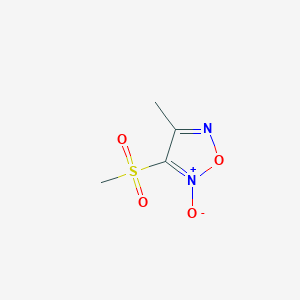
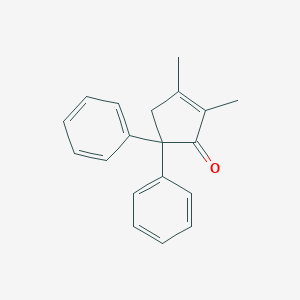
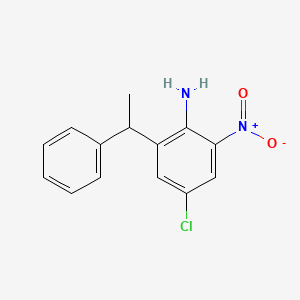
![Furo[2,3-b]pyridine, 6-phenyl-](/img/structure/B14323746.png)
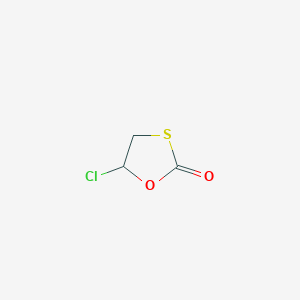
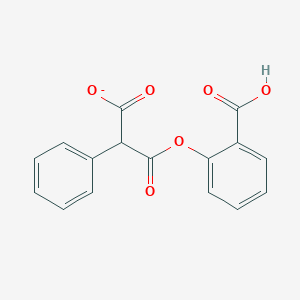
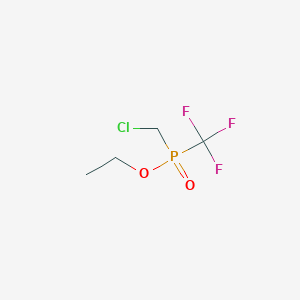
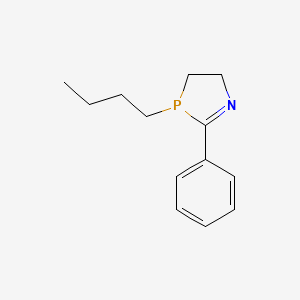
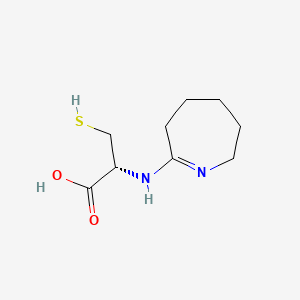
![2-[(Phenylsulfanyl)methyl]oxane](/img/structure/B14323781.png)
![5-[2-(Phenylsulfanyl)but-3-en-1-yl]-2H-1,3-benzodioxole](/img/structure/B14323784.png)
